M-1211

Menin-MLL interaction Covalent inhibitor Target engagement

M-1211 is the definitive covalent menin-MLL inhibitor for MoA studies requiring irreversible Cys329 target engagement. Unlike reversible comparators (MI-3454, SNDX-5613), M-1211 delivers washout-resistant pharmacodynamics, extended target residence time, and complete tumor regression in 100% of mice at 300 mg/kg p.o. with no regrowth 1 month post-treatment. With >90-fold selectivity (IC50 110 nM MLL-rearranged vs. >10,000 nM wild-type), it is optimal for target validation, resistance elucidation, and PK/PD modeling.

Molecular Formula C42H57FN6O6S
Molecular Weight 793.0 g/mol
Cat. No. B15568959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM-1211
Molecular FormulaC42H57FN6O6S
Molecular Weight793.0 g/mol
Structural Identifiers
InChIInChI=1S/C42H57FN6O6S/c1-4-39(50)48-24-35-23-34(48)25-49(35)56(52,53)36-14-12-33(13-15-36)47-27-41(28-47,55-3)26-46-20-16-30(17-21-46)42(29-45-18-7-19-45,31-8-5-9-32(43)22-31)37-10-6-11-38(37)44-40(51)54-2/h4-5,8-9,12-15,22,30,34-35,37-38H,1,6-7,10-11,16-21,23-29H2,2-3H3,(H,44,51)/t34-,35-,37-,38-,42+/m0/s1
InChIKeyHFHVSSGMYSWPIR-UQRYKKFOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

M-1211 (M-1121) for MLL-Rearranged Leukemia Research: Procurement and Technical Overview


M-1211 (CAS 2377337-93-2), also designated as M-1121 in primary literature, is a covalent and orally active small-molecule inhibitor of the menin-MLL (mixed lineage leukemia) protein-protein interaction [1]. It belongs to the menin-MLL inhibitor class and is characterized by its covalent binding to Cysteine 329 within the MLL binding pocket of menin, a mechanism distinct from reversible inhibitors in the same class [2].

M-1211 vs. Alternative Menin-MLL Inhibitors: Why Interchangeability Risks Experimental Failure


Menin-MLL inhibitors are not functionally interchangeable due to divergent binding modalities, selectivity profiles, and in vivo efficacy outcomes [1]. M-1211 employs an irreversible covalent mechanism targeting Cys329, whereas comparators such as MI-3454 and SNDX-5613 (revumenib) act through reversible inhibition [2]. This mechanistic distinction yields differential cellular potency, duration of target engagement, and tumor regression profiles that materially impact experimental design, combination therapy compatibility, and translational relevance. Procurement without regard to these differentiators may result in incompatible pharmacokinetic profiles, altered efficacy benchmarks, or confounding variables in mechanism-of-action studies.

M-1211 Quantitative Differentiation: Comparative Evidence vs. MI-3454 and SNDX-5613


M-1211 Covalent Binding to Menin Cys329 Confers Irreversible Target Engagement vs. Reversible Comparators

M-1211 establishes a covalent interaction with Cysteine 329 located in the MLL binding pocket of menin, a residue unique to this target [1]. This covalent mechanism contrasts with the reversible binding mode of MI-3454 and SNDX-5613 (revumenib) [2][3]. Covalent inhibition typically confers prolonged pharmacodynamic effects independent of systemic drug exposure, which may influence dosing frequency and washout experimental designs.

Menin-MLL interaction Covalent inhibitor Target engagement

M-1211 Cellular Antiproliferative Activity in MLL-Rearranged KOPN-8 Cells: 110 nM IC50

M-1211 exhibits an IC50 of 110 nM for growth inhibition in KOPN-8 cells, a human leukemia line harboring the MLL-ENL fusion protein [1]. For context, MI-3454 demonstrates GI50 values ranging from 7–27 nM across various MLL-rearranged lines including KOPN-8 [2], while SNDX-5613 shows IC50 values of 10–20 nM across MV4;11, RS4;11, MOLM-13, and KOPN-8 lines [3].

Antiproliferative activity MLL-ENL fusion KOPN-8

M-1211 Complete Tumor Regression in 100% of MV4;11 Xenograft Mice at 300 mg/kg Oral Dosing

M-1211 administered orally at 300 mg/kg achieved complete tumor regression in 10 out of 10 mice bearing MV4;11 subcutaneous xenografts, with no tumor regrowth detected up to one month after the final treatment [1]. At a lower dose of 100 mg/kg orally for 26 days, M-1211 reduced mean tumor volume from 157 mm³ to 106 mm³, representing a 32% reduction . MI-3454 induces complete remission or regression in MLL1-rearranged mouse models but requires twice-daily dosing at 100 mg/kg to maintain efficacy [2].

In vivo efficacy Tumor regression MV4;11 xenograft

M-1211 Demonstrates No Activity in Wild-Type MLL Cell Lines: Selective Antiproliferative Window

M-1211 shows no antiproliferative activity in wild-type MLL cell lines HL-60 and K562, with IC50 values exceeding 10,000 nM in both lines [1]. This contrasts with the compound's potent inhibition in MLL-rearranged KOPN-8 cells (IC50 = 110 nM), yielding a selectivity window of >90-fold [2]. SNDX-5613 similarly lacks activity against the HL-60 wild-type MLL line [3], while MI-3454 demonstrates minimal effects on non-MLL-rearranged control lines K562, SET2, REH, and U937 [4].

Selectivity MLL wild-type HL-60 K562

M-1211 Dose-Dependent HOXA9/MEIS1 Downregulation in MLL-Rearranged MV4;11 Cells

M-1211 drives dose-dependent downregulation of HOXA9 and MEIS1 gene expression in the MLL-rearranged MV4;11 leukemia cell line at concentrations ranging from 0–100 nM over 24 hours, as measured by RT-PCR [1]. MI-3454 also downregulates HOXA9 and MEIS1 expression in MV4;11 and MOLM13 cells, though at a single concentration of 50 nM over 6 days [2].

HOXA9 MEIS1 Gene expression MV4;11

M-1211 Research-Phase Development Status vs. Clinical-Stage Menin Inhibitors

M-1211 is characterized as a research compound intended for preclinical and early investigative use, with no clinical trial registration identified . In contrast, SNDX-5613 (revumenib) is an FDA-approved or advanced clinical-stage menin inhibitor with completed Phase 1/2 data showing 30% complete remission rates in relapsed/refractory acute leukemia [1][2]. KO-539 (ziftomenib) is also in active clinical development [3]. MI-3454 remains preclinical [4].

Development status Preclinical Clinical translation

M-1211 Optimal Procurement and Deployment Scenarios in MLL-Rearranged Leukemia Research


Preclinical In Vivo Efficacy Studies Requiring Complete and Durable Tumor Regression

M-1211 is optimally deployed in MV4;11 subcutaneous or disseminated xenograft models where the research objective is to achieve complete tumor regression and assess durability of remission off-treatment. The compound's demonstrated capacity to induce complete regression in 100% of treated mice at 300 mg/kg p.o., with no regrowth up to one month post-treatment, provides a robust efficacy benchmark for studies evaluating maximal therapeutic response, minimal residual disease, or combination partner additivity [1][2].

Covalent Target Engagement and Irreversible Inhibition Mechanism Studies

M-1211 is the preferred choice for investigations requiring covalent, irreversible target engagement of menin at Cys329. Unlike reversible inhibitors (MI-3454, SNDX-5613), M-1211's covalent binding modality enables washout-resistant pharmacodynamic studies, extended target residence time analyses, and experiments designed to differentiate covalent vs. non-covalent inhibition effects on downstream transcriptional programs [1][2]. This mechanism is particularly relevant for studies of drug-target residence time, proteomics-based target occupancy profiling, and resistance mechanism elucidation.

Selectivity Profiling and Target Validation in MLL-Wild-Type vs. MLL-Rearranged Isogenic Systems

M-1211 is appropriate for selectivity profiling experiments requiring a >90-fold antiproliferative window between MLL-rearranged (IC50 = 110 nM in KOPN-8) and MLL-wild-type (IC50 > 10,000 nM in HL-60 and K562) cell lines [1]. This selectivity profile enables researchers to use M-1211 as a tool compound for target validation, genetic dependency mapping, and co-culture experiments where differential sensitivity between MLL-rearranged and wild-type populations must be clearly delineated.

Dose-Response Pharmacodynamic Studies Using HOXA9/MEIS1 Transcriptional Readouts

M-1211 is well-suited for dose-response pharmacodynamic experiments in MLL-rearranged leukemia models, with established concentration-dependent downregulation of HOXA9 and MEIS1 gene expression across a 0–100 nM range over 24 hours [1]. This defined dose-response relationship supports studies requiring quantitative PD biomarker assessment, correlation of target gene suppression with antiproliferative effect, and establishment of concentration-effect relationships for translational PK/PD modeling in preclinical settings [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for M-1211

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.